molecular formula C12H14N2O6S B3125249 1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 321970-61-0

1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B3125249
CAS No.: 321970-61-0
M. Wt: 314.32 g/mol
InChI Key: LEZIFGBWZUCLNI-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid is a sulfonamide-containing piperidine derivative characterized by:

  • Piperidine core: A six-membered nitrogen-containing ring contributing conformational flexibility .
  • 3-Nitrophenylsulfonyl group: The sulfonyl moiety enhances hydrogen bonding and polar interactions, while the nitro group at the 3-position introduces strong electron-withdrawing effects, influencing reactivity and solubility .

This compound is primarily utilized in medicinal chemistry as an intermediate for protease inhibitors (e.g., TACE/MMP inhibitors) due to its sulfonyl and carboxylic acid functionalities .

Properties

IUPAC Name

1-(3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6S/c15-12(16)9-4-6-13(7-5-9)21(19,20)11-3-1-2-10(8-11)14(17)18/h1-3,8-9H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZIFGBWZUCLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204127
Record name 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321970-61-0
Record name 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321970-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid typically involves the reaction of piperidine with 3-nitrobenzenesulfonyl chloride under basic conditions . The reaction proceeds as follows:

    Starting Materials: Piperidine and 3-nitrobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The piperidine is added to a solution of 3-nitrobenzenesulfonyl chloride in dichloromethane, followed by the addition of triethylamine. The mixture is stirred at room temperature for several hours.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from ethanol.

Chemical Reactions Analysis

1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acidic or basic hydrolysis conditions .

Scientific Research Applications

1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfonyl group can act as a pharmacophore, binding to active sites of enzymes or receptors and modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The nature of the substituent on the phenylsulfonyl group significantly impacts physicochemical and biological properties:

Compound Name Substituent Electronic Effect Key Properties/Applications Reference
1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid -NO₂ (3-position) Strong electron-withdrawing Enhances reactivity in electrophilic substitutions; potential TACE/MMP inhibition .
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid -F (3-position) Moderate electron-withdrawing Improved metabolic stability compared to nitro analogs; used in CNS-targeting prodrugs .
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid -Cl (4-position) Electron-withdrawing (less than -NO₂) Higher lipophilicity; common intermediate in antimicrobial agents .
1-[(2,6-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid -Cl (2,6-positions) Steric hindrance + electron-withdrawing Reduced enzymatic degradation; explored in anticancer scaffolds .
1-[(4-Acetamidophenyl)sulfonyl]piperidine-4-carboxylic acid -NHCOCH₃ (4-position) Electron-donating Enhanced solubility in polar solvents due to hydrogen bonding .

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) increase acidity of the carboxylic acid and enhance electrophilic reactivity.
  • Steric effects (e.g., 2,6-dichloro substitution) reduce metabolic susceptibility .

Physical and Spectral Properties

Compound Name Melting Point (°C) Solubility HRMS (ESI) [M+H]+ Reference
This compound Not reported Moderate in DMSO, methanol Calculated: ~376.08 (C₁₂H₁₃N₂O₆S) -
1-((3,4-Dihydroxyanthraquinon-2-yl)sulfonyl)piperidine-4-carboxylic acid 236–239 (dec.) Low in water; soluble in DMF 432.0735 (observed)
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate Not reported Soluble in EtOAc, chloroform 376.049585 (monoisotopic)

Notes:

  • The nitro group in the target compound likely reduces solubility in water compared to acetamido or hydroxylated analogs .
  • Anthraquinone derivatives exhibit higher melting points due to extended conjugation and intermolecular stacking .

Biological Activity

1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS No. 321970-61-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O6S, with a molecular weight of 314.31 g/mol. The compound contains a piperidine ring substituted with a sulfonyl group and a nitrophenyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group is known for its role in enzyme inhibition, particularly in carbonic anhydrases and proteases.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit various enzymes, including:

  • Cathepsin K : A cysteine protease involved in bone resorption.
  • Carbonic Anhydrases : Enzymes that catalyze the reversible hydration of carbon dioxide.

Biological Activity Data

A summary of biological activities related to this compound is presented in the following table:

Activity Effect Reference
Enzyme InhibitionModerate to strong
Antiproliferative ActivitySignificant against cancer cell lines
Anti-inflammatory PropertiesPotentially reduces inflammation

Case Studies

  • In Vitro Studies : In studies assessing the compound's effect on cancer cell lines, it was found to exhibit significant antiproliferative activity, particularly against HT29 colorectal cancer cells. The mechanism was linked to the inhibition of specific growth factor receptors .
  • Enzymatic Assays : In enzymatic assays targeting Cathepsin K, this compound demonstrated notable inhibitory effects, suggesting its potential use in treating osteoporosis or other bone-related diseases .
  • Pharmacokinetics : Preliminary studies have indicated favorable pharmacokinetic properties, including moderate lipophilicity (Log P values around 1.45) which may facilitate cellular uptake while avoiding extensive metabolic degradation .

Comparative Analysis

To understand the efficacy of this compound relative to similar compounds, a comparison with structurally related piperidine derivatives was conducted:

Compound Activity Reference
1-(4-Nitrophenyl)-3-piperidinecarboxylic acidModerate enzyme inhibition
3-(Piperidin-1-ylsulfonyl)benzoic acidStrong anti-inflammatory
Piperidine derivatives with varied substituentsDiverse biological activities

Q & A

Q. What are the critical steps and safety considerations for synthesizing 1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves sulfonylation of a piperidine precursor. For example, analogous compounds like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid are synthesized via hydrolysis of ester intermediates using aqueous NaOH in ethanol, followed by acidification (pH 3–4) to precipitate the product . Key safety considerations include:
  • Hazard Mitigation : Wear PPE (gloves, goggles) due to corrosive reagents (e.g., HCl, NaOH) and irritant byproducts .
  • Purification : Filtration and washing with water to remove unreacted reagents .
Example Synthesis Parameters
Reaction Solvent
Hydrolysis Time
Yield

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Compare 1^1H NMR peaks (e.g., aromatic protons at δ 7.93–8.09 ppm for sulfonyl groups) and integration ratios .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
  • IR Spectroscopy : Identify carbonyl (1687–1730 cm1^{-1}) and sulfonamide (3259–3359 cm1^{-1}) stretches .
  • Melting Point : Validate against literature (e.g., 162–163°C for analogous sulfonamides ).

Q. What are the primary hazards associated with handling nitrophenyl sulfonyl derivatives?

  • Methodological Answer : Based on GHS classifications for similar piperidine derivatives:
  • Acute Toxicity : Oral (Category 4; H302) and respiratory irritation (H335) .
  • Skin/Eye Irritation : Category 2 (H315/H319) .
    Mitigation includes fume hood use, spill containment kits, and immediate washing after exposure .

Q. Which solvents and storage conditions are optimal for this compound?

  • Methodological Answer :
  • Solubility : Ethanol/water mixtures are effective for reactions and recrystallization .
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture, to prevent decomposition .

Q. How can logP and melting point data inform experimental design?

  • Methodological Answer :
  • logP (Hydrophobicity) : A logP of ~0.28 (analogous compound) suggests moderate solubility in polar solvents, guiding solvent selection for reactions .
  • Melting Point : A sharp range (e.g., 217–219°C for related compounds) indicates high purity; deviations suggest impurities needing column chromatography .

Advanced Research Questions

Q. How can reaction yields be optimized for sulfonylation of piperidine derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test bases like triethylamine to enhance sulfonylation efficiency.
  • Temperature Control : Gradual addition of sulfonyl chloride at 0–5°C minimizes side reactions .
  • Stoichiometry : Use a 1.2:1 molar ratio of sulfonylating agent to piperidine to account for reagent volatility .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts)?

  • Methodological Answer :
  • Computational Validation : Compare experimental 1^1H NMR with DFT-calculated shifts using software like Gaussian .
  • Cross-Referencing : Align IR carbonyl stretches (e.g., 1687 cm1^{-1}) with literature for sulfonamide confirmation .
  • Isotopic Labeling : Use 15^{15}N-labeled analogs to clarify ambiguous peaks in complex spectra.

Q. How can byproducts from multi-step syntheses be identified and minimized?

  • Methodological Answer :
  • LC-MS Monitoring : Track reaction progress and detect intermediates with m/z filters (e.g., m/z 313 for parent ions ).
  • Byproduct Trapping : Add scavengers (e.g., polymer-bound amines) to sequester unreacted sulfonyl chlorides.
  • Chromatography : Use reverse-phase HPLC with C18 columns to separate polar impurities .

Q. What computational tools aid in predicting the reactivity of nitrophenyl sulfonyl groups?

  • Methodological Answer :
  • Docking Studies : Model interactions with biological targets (e.g., carbonic anhydrase) using AutoDock Vina .
  • Reactivity Descriptors : Calculate Fukui indices to predict electrophilic sites on the nitro group .
  • In Silico Spectroscopy : Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax_{max} values.

Q. How can toxicological risks be assessed beyond GHS classifications?

  • Methodological Answer :
  • Ames Test : Evaluate mutagenicity using Salmonella strains (e.g., TA98/TA100) .
  • CYP Inhibition Assays : Screen for CYP3A4/2D6 inhibition to predict drug-drug interactions .
  • In Vivo Models : Conduct acute toxicity studies in rodents (LD50_{50} determination) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 2
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1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid

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